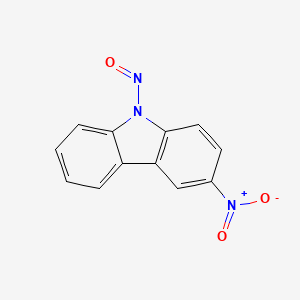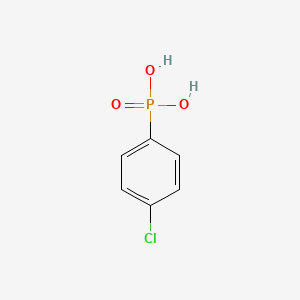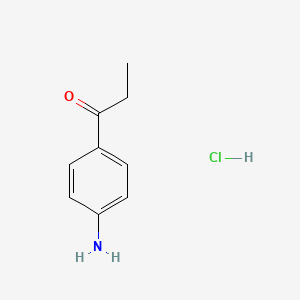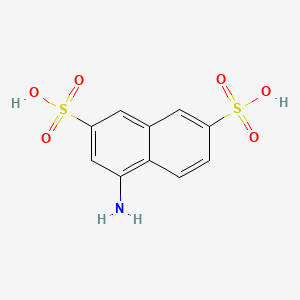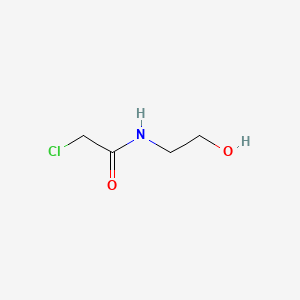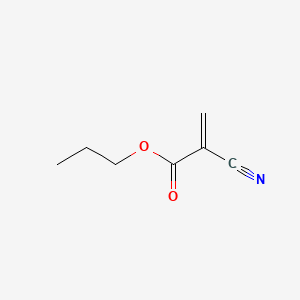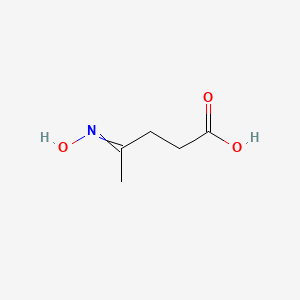
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-
Übersicht
Beschreibung
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is a complex organic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles that are widely used in various industrial and scientific applications due to their stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors such as amines and carbonyl compounds under controlled conditions.
Cyclization Reactions: Cyclization of linear precursors to form the triazine ring structure.
Substitution Reactions: Substituting functional groups on an existing triazine ring to achieve the desired structure.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using reactors that allow precise control over temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Types of Reactions:
Oxidation Reactions: Oxidation of the triazine ring or its substituents.
Reduction Reactions: Reduction of the triazine ring or its substituents.
Substitution Reactions: Replacement of hydrogen atoms or other substituents on the triazine ring.
Addition Reactions: Addition of atoms or groups to the triazine ring.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions often use halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Addition reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield amines or alcohols.
Substitution can result in halogenated triazines or other functionalized derivatives.
Addition reactions can lead to the formation of new rings or functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The triazine ring interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-trithiol trisodium salt: A related triazine compound with thiol groups.
1,3,5-Triazine-2,4,6-trione: A triazine derivative without substituents.
1,3,5-Triazine-2,4,6-trithione: Another triazine derivative with different functional groups.
Uniqueness: 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other triazine compounds.
Eigenschaften
IUPAC Name |
3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-12-9-13-10(17)15(11(18)14(9)2)7-3-5-8(16)6-4-7/h7-8,16H,3-6H2,1-2H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFKJPRYUIXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C(=O)N1C)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037621 | |
| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72585-88-7 | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-hydroxycyclohexyl)-1-methyl-6-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072585887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxycyclohexyl)-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


